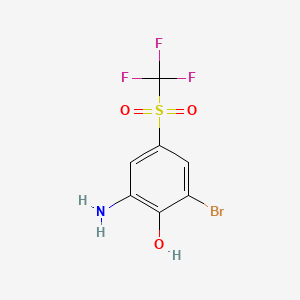

2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

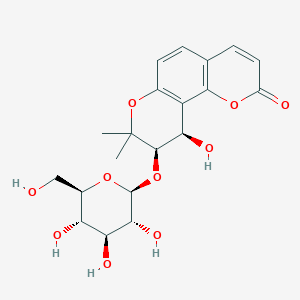

“2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol” is a chemical compound with the CAS Number: 1440535-13-6 . It has a molecular weight of 320.09 and its IUPAC name is 2-amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol . It is a solid-powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is stored at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of sulfonamide-derived compounds, including those related to "2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol" and their transition metal complexes, have been explored for their potential applications. These synthesized compounds are characterized for their structure through various spectral and analytical techniques, providing insights into their chemical behavior and interactions. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their metal complexes, analyzing their structure and evaluating their biological activity, which revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).

Environmental Applications

Research on novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment involves the synthesis of sulfonated aromatic diamine monomers. These monomers are used to prepare thin-film composite nanofiltration membranes, showing an increase in water flux by improving surface hydrophilicity without compromising the rejection of dyes. The presence of sulfonic acid groups plays a crucial role in water permeation and dye rejection, indicating the environmental application of such compounds in water treatment technologies (Liu et al., 2012).

Material Science Applications

In material science, the synthesis of new fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constant has been reported, employing aromatic diamine monomers with pendant trifluoromethyl groups. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for applications requiring materials with these properties (Wang et al., 2014).

Catalysis and Chemical Transformations

The compound and its derivatives have also been studied in the context of catalysis and chemical transformations. For example, the synthesis and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand have been explored. These complexes can catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolyl sulfide, demonstrating the utility of such compounds in catalytic processes (Hossain et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The safety precautionary statements are P271;P261;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-amino-6-bromo-4-(trifluoromethylsulfonyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGJJBOTKNWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

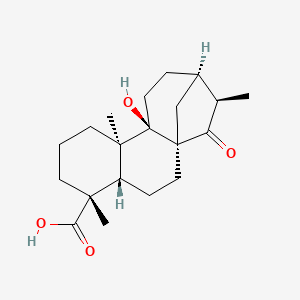

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)

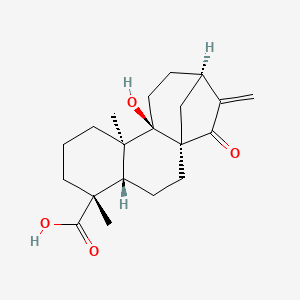

![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)